molecular formula C19H24O6 B12290398 2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylicAcid

2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylicAcid

Cat. No.: B12290398
M. Wt: 348.4 g/mol
InChI Key: GQSZMLLNTSJMBP-UHFFFAOYSA-N
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Description

2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid is a complex organic compound with significant interest in various scientific fields

Chemical Reactions Analysis

2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Plant Growth Regulation

Role in Plant Development

  • This compound is a derivative of gibberellic acid and plays a crucial role in promoting seed germination , stem elongation , and flowering processes in plants. It enhances the growth and development of various crops by influencing physiological processes essential for plant vitality.

Stress Response Enhancement

  • Research indicates that 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid may help plants adapt to adverse environmental conditions , including drought and salinity. Its application can improve resilience against stress factors, making it valuable for sustainable agriculture.

Agricultural Applications

Use as a Biostimulant

Impact on Crop Yield

  • Studies have shown that the application of this compound can lead to increased crop yields. It has been used effectively in various crops, including fruits and vegetables, where it promotes better growth characteristics and higher productivity.

Medicinal Properties

Exploration in Phytotherapy

  • Beyond its agricultural uses, 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid is being explored for its potential medicinal properties . Research is ongoing into its effects on human health, particularly in herbal medicine contexts where plant extracts containing this compound may offer therapeutic benefits.

Comparative Analysis with Related Compounds

To understand the uniqueness of 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
Gibberellic AcidPentacyclic diterpenoidWidely studied for its role in plant growth
Gibbane AcidSimilar dicarboxylic acid structureLess potent than gibberellic acid
Gibberyl AcetateAcetate derivative of gibberellic acidEnhanced stability and efficacy in certain applications

The distinct arrangement of hydroxyl groups and the presence of the methylene bridge in 2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic Acid may confer unique biological activities that differentiate it from its analogs.

Mechanism of Action

The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not fully understood, but it is believed to modulate various cellular processes through its interaction with specific proteins and enzymes.

Comparison with Similar Compounds

2beta,7-Dihydroxy-1-methyl-8-methylene-4bbeta-gibb-4-ene-1alpha,10beta-dicarboxylic acid is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and properties.

Biological Activity

2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic acid is a complex organic compound with significant biological activity, particularly in its role as a plant growth regulator. This compound is part of the gibberellin family, which are known for their influence on plant growth and development.

  • Molecular Formula : C19H24O6
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 19123-84-3

This compound exhibits a tetracyclic structure typical of gibberellins, which contributes to its bioactivity.

Plant Growth Regulation

2β,7-Dihydroxy-1-methyl-8-methylene-4bβ-gibb-4-ene-1α,10β-dicarboxylic acid functions primarily as a plant growth regulator. Its biological activity includes:

  • Promotion of Seed Germination : Gibberellins are known to break dormancy in seeds and promote germination by stimulating enzyme production that mobilizes stored food reserves.
  • Stem Elongation : This compound influences cell elongation and division, leading to increased stem length and overall plant height.

The cytotoxic effects observed in cancer cells can be attributed to several mechanisms:

  • Induction of Apoptosis : Morphological changes in treated cells suggest that the compound may trigger apoptotic pathways.
  • Inhibition of Cell Cycle Progression : Natural bioactive compounds often interfere with cellular functions such as the cell cycle, leading to reduced proliferation of cancer cells.
  • Anti-inflammatory Properties : Some gibberellins have been shown to modulate inflammatory responses, which could play a role in their anticancer effects.

Case Study: Gibberellin A8 Catabolite

A study on gibberellin A8 catabolite (related to the compound ) revealed its role as a metabolite with potential applications in agriculture and pharmacology . The findings indicated that such compounds could enhance crop yields while also possessing bioactive properties relevant to human health.

Research Insights

Research has demonstrated that derivatives of gibberellins can significantly affect plant physiology. For instance:

  • Increased Fruit Size and Yield : Application of gibberellins has been linked to enhanced fruit development in various crops.
  • Stress Resistance : Certain gibberellins improve plant resilience against abiotic stresses such as drought and salinity.

Properties

IUPAC Name

5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3,11-14,20,25H,1,4-8H2,2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSZMLLNTSJMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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